2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide

Hematopoiesis Megakaryocytopoiesis Thrombocytopenia

Researchers dissecting anagrelide's mechanism of action face a critical gap: sourcing a verified metabolite that is functionally inactive against megakaryocytes to serve as a negative control. RL603 (CAS 327602-34-6) is the only characterized anagrelide metabolite with confirmed negligible effect on megakaryocyte development (IC50 > 1 µM), enabling unambiguous dissection of PDE3-independent pathways. • Differentiated negative control: IC50 > 1 µM vs. anagrelide (26 nM) and BCH24426 (44 nM) in megakaryocyte assays. • Dual-purpose probe: High-affinity sigma-1 receptor ligand (Ki = 0.030 nM); cross-subtype affinity range 0.030-18 nM. • ANDA-ready reference standard: Validated for bioanalytical method development and anagrelide formulation QC with defined synthetic route (70-90% yield).

Molecular Formula C8H8BrCl2N3
Molecular Weight 296.98 g/mol
CAS No. 327602-34-6
Cat. No. B119451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide
CAS327602-34-6
Synonyms5,6-Dichloro-1,4-dihydro-2-quinazolinamine Hydrobromide;  RL 603 Hydrobromide; 
Molecular FormulaC8H8BrCl2N3
Molecular Weight296.98 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N.Br
InChIInChI=1S/C8H7Cl2N3.BrH/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6;/h1-2H,3H2,(H3,11,12,13);1H
InChIKeySZFQKLLDGWIZJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide Overview


2-Amino-5,6-dichloro-3,4-dihydroquinazoline Hydrobromide (CAS 327602-34-6), also known as RL603, is the hydrobromide salt form of the major human metabolite of the antiplatelet agent anagrelide [1]. This compound belongs to the dihydroquinazoline class and is primarily recognized for its dual role as a platelet-lowering active metabolite and as a high-affinity ligand for sigma receptors [2]. Structurally identified as 5,6-dichloro-1,4-dihydroquinazolin-2-amine hydrobromide (molecular formula: C8H8BrCl2N3; molecular weight: 296.98 g/mol), it is widely utilized as a reference standard in bioanalytical method development and as a selective pharmacological probe in mechanistic studies of myeloproliferative disorders [1][3].

Why Generic Analogs Cannot Substitute


Generic substitution with alternative dihydroquinazoline derivatives or even closely related anagrelide metabolites is scientifically unsound due to a stark divergence in functional activity. In head-to-head hematopoiesis studies, the target compound (RL603) demonstrates a negligible effect on megakaryocyte development (IC50 > 1 µM), whereas the parent drug anagrelide and its other major metabolite, BCH24426, exhibit potent inhibitory activity with IC50 values of 26 nM and 44 nM, respectively [1]. This functional inactivity in the primary disease-relevant pathway is a defining characteristic that distinguishes RL603 from all other in-class compounds used for platelet reduction studies. Furthermore, its high affinity for sigma receptors (Ki as low as 0.03 nM) is not a shared property across general quinazoline scaffolds, meaning sourcing an unverified analog will almost certainly introduce confounding biological artifacts or completely miss the target's unique pharmacological fingerprint [2].

Evidence-Based Selection Guide


Megakaryocyte Development Inactivity

In a comparative study of anagrelide metabolism, the target compound RL603 exhibited no significant inhibitory effect on megakaryocyte development, contrasting sharply with the potent activity of anagrelide (IC50 = 26 ± 4 nM) and the major active metabolite BCH24426 (IC50 = 44 ± 6 nM) [1]. This establishes RL603 as a functionally distinct negative control or probe in hematopoiesis studies.

Hematopoiesis Megakaryocytopoiesis Thrombocytopenia

Sigma-1 Receptor Binding Affinity

The target compound demonstrates exceptional binding affinity for the sigma 1 receptor with a Ki of 0.030 nM [1]. This high potency is not characteristic of the broader quinazoline class but represents a specific structure-activity relationship for this halogenated dihydroquinazoline derivative, with affinity measured via inhibition constant assays.

Sigma Receptor Neuropharmacology Binding Affinity

Cross-Species Sigma Receptor Affinity

The compound's affinity profile extends across species and sigma receptor subtypes. It exhibits a Ki of 5.20 nM at the guinea pig sigma 1 receptor [1] and a Ki of 18 nM at the human sigma 2 receptor [2]. This demonstrates a consistent, albeit species- and subtype-dependent, high-affinity interaction profile that is critical for translational pharmacology studies.

Sigma Receptor Species Specificity Binding Affinity

Anagrelide Major Metabolite Profile

RL603 is identified as one of two major human metabolites of anagrelide, alongside BCH24426 [1]. While BCH24426 retains and amplifies the PDE3 inhibitory activity of the parent drug (IC50 = 0.9 nM vs. 36 nM for anagrelide), RL603 is functionally distinct, as established above. This metabolic bifurcation highlights the compound's unique role in vivo.

Drug Metabolism Pharmacokinetics Anagrelide

Synthetic Yield and Process Feasibility

A patented synthetic route to 2-amino-5,6-dichloro-3,4-dihydroquinazoline hydrobromide reports yields ranging from 70% to 90% under specific reaction conditions involving cyanogen bromide and 2-amino-5,6-dichlorobenzylamine in toluene/hexane . This provides a quantifiable benchmark for process chemists evaluating the feasibility of in-house or custom synthesis.

Synthetic Chemistry Process Development Yield

Research and Industrial Applications


PDE3-Independent Anagrelide Mechanisms

RL603 serves as a critical control compound in studies aimed at dissecting the mechanism of action of anagrelide. Because it is a major in vivo metabolite that lacks the PDE3 inhibitory activity and anti-megakaryocyte effects of the parent drug and BCH24426, researchers can use RL603 to specifically probe non-PDE3-mediated pathways involved in platelet reduction. This application is directly supported by the direct head-to-head comparison showing its functional inactivity in megakaryocyte development assays [1].

Sigma-1 and Sigma-2 Receptor Probe

With a confirmed Ki of 0.030 nM at the human sigma-1 receptor, this compound is a valuable tool for neuropharmacology and oncology research programs investigating sigma receptor biology. Its cross-species and cross-subtype affinity profile (Ki values ranging from 0.030 nM to 18 nM) make it suitable for a range of in vitro binding and functional assays, including those requiring radioligand displacement with [3H]-pentazocine [2][3]. This scenario is directly supported by the quantitative binding data from authoritative databases.

Bioanalytical Reference Standard

In pharmaceutical quality control and bioequivalence studies for anagrelide formulations, this compound is essential as a certified reference standard for quantifying the RL603 metabolite in biological matrices. Its well-characterized physicochemical properties and defined synthetic route ensure batch-to-batch consistency for analytical method development and validation (AMV) [4][5].

Dihydroquinazoline Synthesis Benchmark

For CROs and medicinal chemistry groups engaged in custom synthesis, the documented synthetic route with yields of 70-90% provides a tangible benchmark for process optimization. The availability of a robust, high-yielding procedure reduces the technical risk and cost associated with scaling up the synthesis of this specific dihydroquinazoline scaffold, making it a favorable choice over less-characterized analogs .

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